4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide

Description

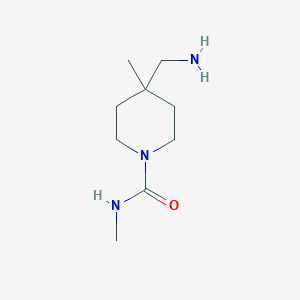

4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide is a piperidine derivative featuring a carboxamide group at position 1 of the piperidine ring, an aminomethyl substituent at position 4, and dimethylation at both the carboxamide nitrogen (N) and the piperidine ring carbon (C4).

Properties

IUPAC Name |

4-(aminomethyl)-N,4-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(7-10)3-5-12(6-4-9)8(13)11-2/h3-7,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKESHRKJOXTUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)NC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Reductive Amination

The 4,4-dimethylpiperidine core can be alkylated at the 4-position with a suitable halomethyl compound (e.g., bromomethyl derivatives) to introduce the aminomethyl group.

Reductive amination techniques can be employed to convert aldehydes or ketones into the aminomethyl substituent on the piperidine ring. For example, aldehyde intermediates can be reacted with ammonia or primary amines in the presence of reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.

Amide Coupling

The N-1 carboxamide group is typically introduced by coupling the piperidine amine with an activated carboxylic acid derivative such as an acid chloride, anhydride, or using carbodiimide coupling agents (e.g., CDI, EDC) in the presence of base.

Carbonyldiimidazole (CDI) is a common reagent used for cyclization or amide bond formation, facilitating efficient coupling under mild conditions.

Protection/Deprotection

Amines may be protected with Boc or Troc groups during intermediate steps to avoid unwanted reactions.

These protecting groups are removed in the final stages using acidic conditions (e.g., trifluoroacetic acid for Boc) or reductive conditions (e.g., Zn in THF/AcOH for Troc).

Example Synthetic Scheme (Adapted from Related Piperidine Derivative Syntheses)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | 4,4-dimethylpiperidine + bromomethyl derivative, base | Introduction of aminomethyl substituent |

| 2 | Protection | Boc anhydride or Troc chloride, base | Amine protection |

| 3 | Amide Coupling | Carboxylic acid derivative + CDI or EDC, base | Formation of piperidine-1-carboxamide |

| 4 | Deprotection | Acidic or reductive conditions | Removal of protecting groups |

| 5 | Purification | Chromatography or crystallization | Isolation of pure this compound |

Solubility and Stock Solution Preparation

The compound’s solubility profile indicates it is soluble in DMSO and can be formulated in vivo using co-solvents such as PEG300, Tween 80, and corn oil to ensure clarity and stability.

Stock solutions are typically prepared at concentrations like 1 mM, 5 mM, or 10 mM by dissolving the compound in appropriate volumes of solvent (e.g., DMSO), with heating and sonication aiding dissolution.

| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 5.8398 | 1.168 | 0.584 |

| 5 mg | 29.1988 | 5.8398 | 2.9199 |

| 10 mg | 58.3976 | 11.6795 | 5.8398 |

Note: These volumes are calculated based on the molecular weight of 171.24 g/mol.

Research Findings and Optimization

Medicinal chemistry research involving related piperidine derivatives uses alkylation of 4,4-dimethylpiperidine as a key step, followed by Buchwald–Hartwig couplings and nucleophilic aromatic substitution (S_NAr) for further functionalization.

Amide bond formation using CDI has been demonstrated as an efficient step in synthesizing piperidine carboxamide derivatives with good yields (e.g., 24% overall yield in complex multi-step syntheses).

Protection strategies such as Boc and Troc groups allow selective manipulation of amine groups, facilitating multi-step syntheses without side reactions.

Final purification often involves chromatographic techniques using solvent gradients (e.g., dichloromethane/methanol mixtures) to achieve high purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Technique | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Piperidine ring alkylation | Nucleophilic substitution | 4,4-dimethylpiperidine + alkyl halide | Introduces aminomethyl group |

| Amine protection | Boc or Troc protection | Boc anhydride, Troc chloride | Prevents side reactions |

| Amide coupling | CDI or carbodiimide coupling | CDI, EDC, acid chlorides | Forms carboxamide bond |

| Deprotection | Acidic or reductive conditions | TFA for Boc, Zn/THF/AcOH for Troc | Reveals free amine |

| Purification | Chromatography | Silica gel, solvent gradients | Ensures compound purity |

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

ADPC has been investigated for its potential therapeutic properties in various conditions:

- Pain Management : As an antagonist at the κ-opioid receptor, ADPC shows promise in managing pain without the side effects associated with traditional opioids. Its ability to modulate stress and anxiety responses also presents opportunities for therapeutic intervention in mental health disorders.

- Cognitive Enhancement : Studies indicate that ADPC may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling. This inhibition could enhance cognitive function and offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

- Anticancer Activity : Research has demonstrated that derivatives of ADPC exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to ADPC have shown enhanced apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin.

Chemical Synthesis

ADPC serves as a building block in the synthesis of more complex molecules. It is utilized in the production of specialty chemicals and materials, highlighting its versatility in industrial applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of ADPC:

- Opioid Receptor Functional Antagonism : A study demonstrated that analogs of ADPC exhibit potent antagonistic effects on the κ-opioid receptor, suggesting potential for developing new analgesics with fewer side effects than conventional opioids.

- Anticancer Properties : In vitro studies indicated that ADPC derivatives can induce apoptosis more effectively than existing chemotherapeutics by disrupting cellular signaling pathways critical for tumor growth.

- Cholinesterase Inhibition : Research indicates that ADPC can inhibit AChE and BuChE, suggesting its utility in enhancing cognitive function or treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways that regulate various cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Analogues in Piperidine Carboxamide Derivatives

(a) CP-46,665 (4-Aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine)

- Structure: Features a 4-aminomethylpiperidine core but substitutes the carboxamide group with lipophilic di-n-decyloxypropyl and phenyl moieties.

- Activity : Demonstrates potent cytotoxicity against human tumor cells via membrane disruption and thymidine uptake inhibition, surpassing the efficacy of alkyl-linked phospholipids like rac-1-O-octadecyl-2-O-methylglycero-3-phosphocholine .

(b) 4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride

- Structure : Replaces the carboxamide group with a carboximidamide, increasing basicity due to the amidine moiety.

(c) N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

- Structure: Retains the piperidine-4-carboxamide core but adds a sulfonyl group at position 1 and an acetylamino-phenyl substituent.

- Activity : Such sulfonamide derivatives are frequently explored as enzyme inhibitors (e.g., proteases) due to their electrophilic sulfonyl group .

- Key Difference : The sulfonyl group introduces steric bulk and electron-withdrawing effects, which may reduce membrane permeability compared to the dimethylated carboxamide in the target compound.

Functional Group Variations in Heterocyclic Analogs

(a) 4-(Aminomethyl)pyridine Derivatives

- Structure: Pyridine-based analogs (e.g., 4-(aminomethyl)pyridine, 4-di(methylamino)pyridine) replace the piperidine ring with an aromatic pyridine.

- Activity: These compounds potentiate voltage-gated calcium channels (VGCCs) in dorsal root ganglion (DRG) neurons more effectively than 4-aminopyridine (4-AP), a known potassium channel blocker .

(b) Bis(aminomethyl) Macrocyclic Derivatives

- Structure: Macrocycles like bis(lactams) 8–10 incorporate dual aminomethyl groups on aromatic linkers.

- Activity : These compounds are designed for selective receptor targeting, though yields during synthesis are low (17%–18%) .

- Key Difference: The macrocyclic framework introduces topological constraints absent in the monocyclic target compound, which may enhance selectivity but complicate synthesis.

Key Insights and Implications

- Synthetic Challenges : Dimethylation at specific positions (e.g., carboxamide nitrogen) may require optimized conditions, as evidenced by failed attempts in related syntheses .

- Structure-Activity Relationships :

- Lipophilicity : Lipophilic chains (e.g., in CP-46,665) enhance membrane interaction but reduce solubility.

- Ring Saturation : The saturated piperidine ring in the target compound may improve metabolic stability compared to aromatic pyridine analogs.

- Functional Groups : Carboxamide vs. carboximidamide substitutions modulate electronic properties, influencing target selectivity.

Biological Activity

4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is particularly noted for its potential applications in treating viral infections and various cancers. This article delves into the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound possesses a piperidine ring substituted with an aminomethyl and a dimethyl group, contributing to its unique pharmacological properties. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Viral Entry : Research has shown that derivatives of this compound can inhibit the entry of Ebola virus and Marburg virus into host cells. For instance, compound CBS1118 demonstrated effective inhibition with an EC50 value of less than 10 μM against both viruses in Vero cell assays .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits potent inhibitory activity against receptor tyrosine kinases, which are crucial in cancer progression. Notably, some derivatives showed over 90% inhibition against EGFR at low concentrations .

Case Study 1: Antiviral Activity

A study focusing on the development of small molecule inhibitors for Ebola virus entry highlighted the effectiveness of this compound derivatives. These compounds were synthesized and tested against wild-type strains of EBOV and MARV, showing promising results in inhibiting viral entry .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer potential of compounds featuring the 4-(aminomethyl)benzamide fragment. In this study, several synthesized compounds were tested against hematological and solid tumor cell lines. The results indicated significant cytotoxicity, with some compounds achieving over 91% inhibition against specific receptor tyrosine kinases .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for 4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is commonly employed: (1) reductive amination of 4-methylpiperidine-1-carboxamide with formaldehyde, followed by (2) N-methylation using methyl iodide under basic conditions. Optimization involves screening catalysts (e.g., NaBH₃CN for selective reduction) and temperature control (40–60°C) to minimize side products. Parallel purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) ensures high yield (>75%) . For scale-up, consider tert-butyl carbamate (Boc) protection of the amine to prevent unwanted nucleophilic side reactions, as seen in analogous spirocyclic systems .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on diagnostic signals:

- Carboxamide proton : δ ~6.5–7.0 ppm (broad singlet, exchangeable).

- Aminomethyl group : δ ~2.8–3.2 ppm (multiplet, integrating for 2H).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 200.1664 (calculated for C₉H₁₉N₃O). Discrepancies >2 ppm warrant re-evaluation of synthetic steps .

Q. How should stability studies for this compound be designed under varying pH conditions?

- Methodological Answer : Use buffered solutions (pH 1–10) incubated at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (C18 column, 220 nm) with a mobile phase of 0.1% TFA in acetonitrile/water. Quantify stability by tracking the parent compound’s peak area (>90% retention indicates robustness). Acidic conditions (pH <3) may hydrolyze the carboxamide, necessitating pH-adjusted formulations for in vivo studies.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into target receptors (e.g., GPCRs or enzymes). Prepare the ligand with Open Babel (MMFF94 charges) and the protein with PDBFixer (remove water, add hydrogens). Validate docking poses via RMSD <2.0 Å against co-crystallized ligands.

- ADMET Prediction : Tools like SwissADME predict logP (~1.2) and blood-brain barrier permeability (CNS MPO score >4.0). Cross-reference with experimental data from platforms like ResearchGate .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What strategies resolve discrepancies in reported solubility or logP values across studies?

- Methodological Answer :

- Replicate Analysis : Perform shake-flask solubility assays in triplicate (pH 7.4 PBS, 25°C) with HPLC quantification.

- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required).

- Controlled Conditions : Standardize solvent systems (e.g., DMSO stock concentration ≤10 mM) to avoid aggregation artifacts. For logP, compare experimental (octanol-water partition) vs. computational (XLogP3) results, adjusting for ionization (pKa ~9.5 for the amine) .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can structure-activity relationships (SAR) be systematically established for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl) or carboxamide group. Synthesize 10–15 analogs via parallel synthesis.

- Bioassay Prioritization : Screen against target panels (e.g., kinase inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀). Apply multivariate statistical analysis (PCA or PLS) to correlate structural features (e.g., logP, H-bond donors) with activity.

- Data Sharing : Publish negative results on preprint servers (e.g., bioRxiv) to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.